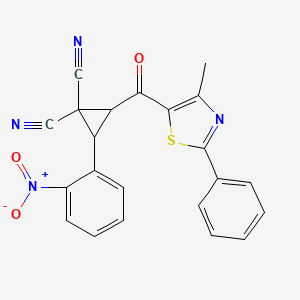

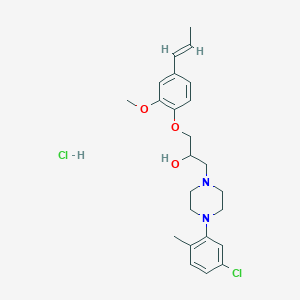

2-(4-甲基-2-苯基-1,3-噻唑-5-羰基)-3-(2-硝基苯基)环丙烷-1,1-二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

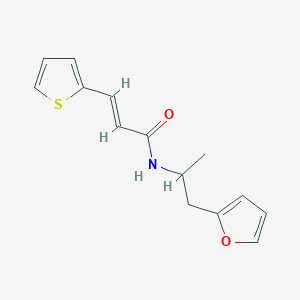

The compound "2-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile" is a complex organic molecule that appears to be related to various research areas, including the synthesis of cyclopropane derivatives and heterocyclic chemistry. Although the provided papers do not directly discuss this compound, they offer insights into similar chemical structures and reactions that can be used to infer the properties and synthesis of the compound .

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex, involving multiple steps and requiring careful optimization. For instance, the synthesis of 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile is achieved through a three-step process starting from 4-nitrobenzaldehyde, with a total yield of 65.25% from malononitrile . This suggests that the synthesis of the compound might also involve a multi-step process, potentially starting from a nitro-substituted benzaldehyde and involving the formation of a cyclopropane core.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which can impart significant strain and reactivity to the molecule. The stereoselective construction of nitrile-substituted cyclopropanes, as mentioned in one study, is achieved using a chiral dirhodium catalyst, which could be relevant for the synthesis of the compound if stereoselectivity is a concern .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo various chemical reactions, including 1,3-dipolar cycloadditions. For example, thiophene carbonitrile N-oxides can react with dipolarophiles to form isoxazolines and isoxazoles . Additionally, the reaction of phenyl-substituted cyclopropanes with nitrous acid can lead to the formation of dihydroisoxazoles . These reactions highlight the reactivity of cyclopropane derivatives and suggest that the compound may also participate in similar reactions, potentially leading to the formation of heterocyclic structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile" are not detailed in the provided papers, we can infer that the presence of nitrile groups and a nitro-substituted phenyl ring would contribute to the molecule's polarity and potential for hydrogen bonding. The cyclopropane core would likely contribute to the molecule's reactivity, and the thiazole moiety could add to its heterocyclic character and potential for further chemical transformations.

科学研究应用

合成和结构分析

- 已经研究了从环丙烷衍生物(包括类似化合物)衍生的有机硅化合物的合成。一项研究详细介绍了一种单锅反应,该反应产生了具有出色产率的化合物,并使用红外光谱、1H NMR 和 13C NMR 光谱对它们进行了表征 (Gholizadeh, Safa, & Pesyan, 2020)。

- 使用 X 射线方法对与该化合物相关的环丙烷羧酸的结构和构象进行了研究,揭示了分子结构和立体化学的见解 (Korp, Bernal, & Fuchs, 1983)。

潜在生物学应用

- 一项研究探讨了呋喃的释放一氧化氮的能力,呋喃在结构上与所讨论的化合物相似。它强调了在激活可溶性鸟苷酸环化酶和血管舒张活性方面的应用潜力 (Medana et al., 1994)。

化学反应和性质

- 已经对结构相关的反式-2-芳基-3-硝基-环丙烷-1,1-二羧酸酯的开环反应进行了研究。这些反应产生芳酰亚甲基丙二酸酯,是各种杂环的潜在前体 (Selvi & Srinivasan, 2014)。

- 另一项研究集中于二氰基-4H-硫(硒)吡喃的再环化,导致在各种化学合成中具有潜在相关性的化合物 (Dyachenko, Chernega, & Garasevich, 2005)。

晶体结构和溶解度

- 已经对 BPT-酯的分子结构变化对晶体结构和溶解度的影响进行了研究。这项研究可以提供有关类似化合物(如所讨论的化合物)在不同溶剂中的行为方式的见解 (Hara et al., 2009)。

药物固体中的多态性

- 使用固态 NMR 和电子结构计算对与所讨论化合物密切相关的化合物的多态形式中的分子结构进行了详细分析。这种类型的研究对于了解药物化合物的物理性质至关重要 (Smith, Xu, & Raftery, 2006)。

属性

IUPAC Name |

2-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N4O3S/c1-13-20(30-21(25-13)14-7-3-2-4-8-14)19(27)18-17(22(18,11-23)12-24)15-9-5-6-10-16(15)26(28)29/h2-10,17-18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWHASFVDJHMHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C3C(C3(C#N)C#N)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

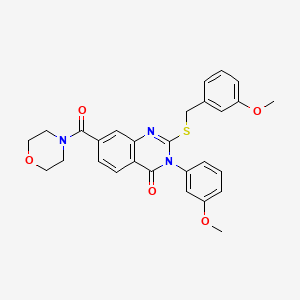

![(3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2521795.png)

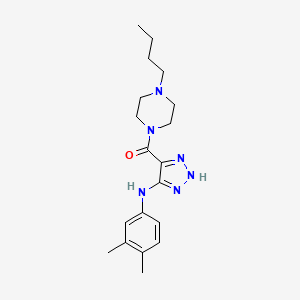

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2521798.png)

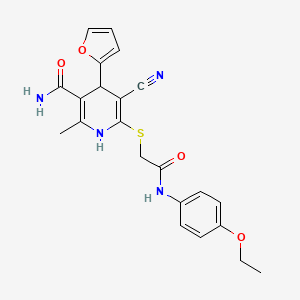

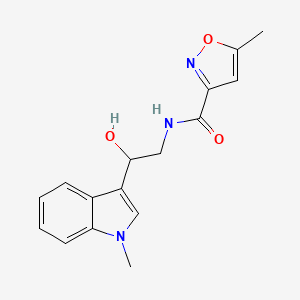

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2521803.png)

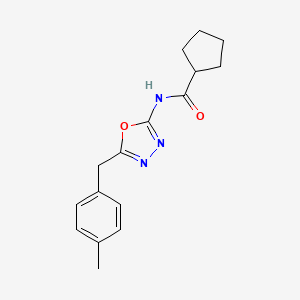

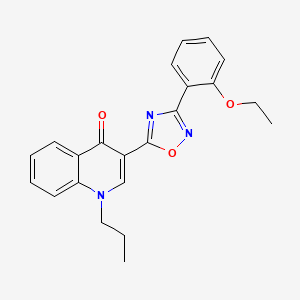

![1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2521812.png)

![2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2521813.png)

![benzyl 2-[(1E)-3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2521815.png)